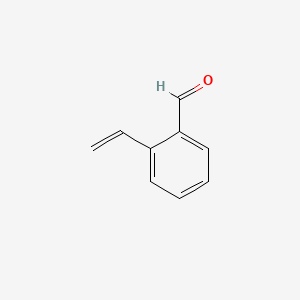

2-Vinylbenzaldehyde

概要

説明

2-Vinylbenzaldehyde is an organic compound with the molecular formula C9H8O . It has a molecular weight of 132.16 and is a liquid at room temperature .

Synthesis Analysis

A metal-free method for the synthesis of indanones via the intramolecular hydroacylation of 2-vinylbenzaldehyde has been developed . This method uses L-proline as an efficient and environmentally benign catalyst . The synthesis by the transition-metal-catalyzed intramolecular hydroacylation of 2-vinylbenzaldehyde provides a more green synthetic pathway to indanone scaffolds with good to excellent yields .Molecular Structure Analysis

The InChI code for 2-Vinylbenzaldehyde is 1S/C9H8O/c1-2-8-5-3-4-6-9(8)7-10/h2-7H,1H2 . The compound has one hydrogen bond acceptor, no hydrogen bond donors, and two freely rotating bonds .Chemical Reactions Analysis

While specific chemical reactions involving 2-Vinylbenzaldehyde are not mentioned in the search results, it is known to participate in the intramolecular hydroacylation reaction to synthesize indanones .Physical And Chemical Properties Analysis

2-Vinylbenzaldehyde has a density of 1.0±0.1 g/cm3, a boiling point of 232.5±19.0 °C at 760 mmHg, and a flash point of 111.4±7.7 °C . It has a molar refractivity of 43.9±0.3 cm3, a polar surface area of 17 Å2, and a molar volume of 127.0±3.0 cm3 .科学的研究の応用

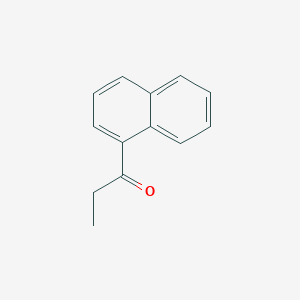

1. Synthesis of Indanones

- Application Summary: 2-Vinylbenzaldehyde is used in the synthesis of indanones, a class of organic compounds. This process is facilitated by L-proline, which serves as an efficient and environmentally benign catalyst .

- Methods of Application: The method involves the intramolecular hydroacylation of 2-vinylbenzaldehyde under metal- and additive-free conditions . This provides a more green synthetic pathway to indanone scaffolds with good to excellent yields .

- Results or Outcomes: The synthesized indanones could be used to synthsize the anti-Alzheimer’s disease (AD) drug donepezil .

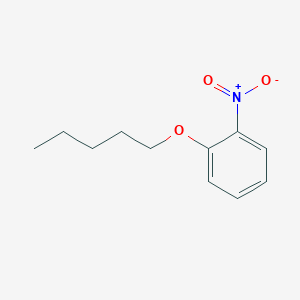

2. Synthesis of Benzo[b]carbazoles

- Application Summary: 2-Vinylbenzaldehydes are used in the synthesis of benzo[b]carbazoles, a class of N-fused polyaromatic compounds .

- Methods of Application: The synthesis involves a palladium-catalyzed cascade annulation of 2-vinylbenzaldehydes with indoles . This process occurs under mild conditions and results in good yield and excellent regioselectivity .

- Results or Outcomes: The synthesized benzo[b]carbazoles have been found to inhibit the Ab1–40 aggregation, making them potentially useful for treating progressive neurodegenerative diseases . They also demonstrate promising optical and electronic properties, making them attractive as functional building blocks in opto-electronic devices .

3. Attractant for Bactrocera dorsalis

- Application Summary: 2-Vinylbenzaldehyde has been identified as a behaviorally active component in brewer’s yeast protein powder, which attracts Bactrocera dorsalis, a significant pest that damages a variety of fruit crops .

- Methods of Application: The study employed analytical chemistry, behavioral tests, and electrophysiological techniques to investigate the behaviorally active components of beer yeast protein powder . An olfactory trap assay confirmed the attractiveness of the powder, and benzaldehyde was identified as a potential key component .

- Results or Outcomes: The findings indicate that benzaldehyde is an important behaviorally active component in the powder and offer insights for developing novel protein lures to control B. dorsalis in an environmentally friendly manner .

4. Synthesis of Precursor Isomers

- Application Summary: 2-Vinylbenzaldehyde is used in the synthesis and characterization of the precursor isomers trans-4-(2-(pyridin-2-yl)vinylbenzaldehyde (I), trans-4-(2-(pyridin-4-yl)vinylbenzaldehyde (II), trans-4-(2-(pyridin-2-yl)vinylbenzoic acid (III) and (E)-4-(2-(pydridin-4-yl)vinylbenzoic acid (IV) .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The results or outcomes obtained are not detailed in the source .

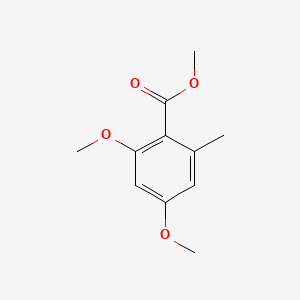

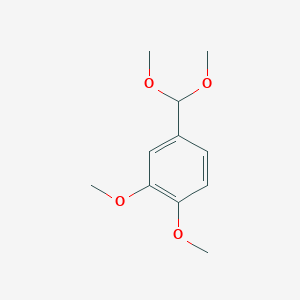

5. Synthesis of 2,3-Dimethoxy and 3-Acetoxy-2-Methyl Benzamides

- Application Summary: 2-Vinylbenzaldehyde is used in the synthesis of 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The results or outcomes obtained are not detailed in the source .

6. Commercial Availability

- Application Summary: 2-Vinylbenzaldehyde is commercially available and is used in various industrial applications .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The results or outcomes obtained are not detailed in the source .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-ethenylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c1-2-8-5-3-4-6-9(8)7-10/h2-7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHEJIZSVHGOKMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182527, DTXSID001209788 | |

| Record name | Benzaldehyde, 2-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-Ethenylidene-2,4-cyclohexadien-1-ylidene)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001209788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Vinylbenzaldehyde | |

CAS RN |

28272-96-0, 187960-19-6 | |

| Record name | Benzaldehyde, 2-ethenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028272960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 2-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-Ethenylidene-2,4-cyclohexadien-1-ylidene)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001209788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1594952.png)

![Disodium;6-methyl-2-[2-[4-[[4-[6-(6-methyl-7-sulfonato-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]phenyl]diazenyl]phenyl]-1,3-benzothiazol-6-yl]-1,3-benzothiazole-7-sulfonate](/img/structure/B1594956.png)